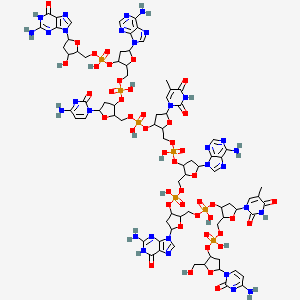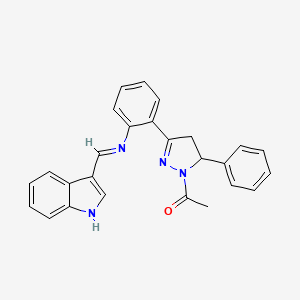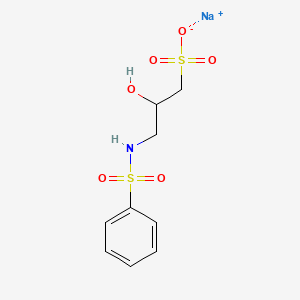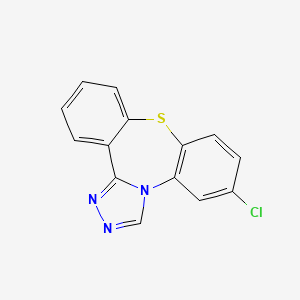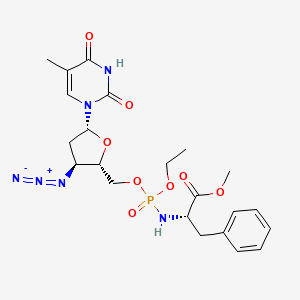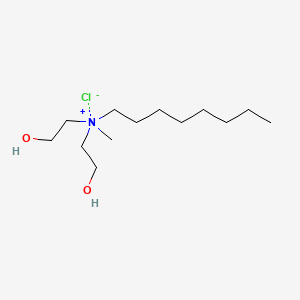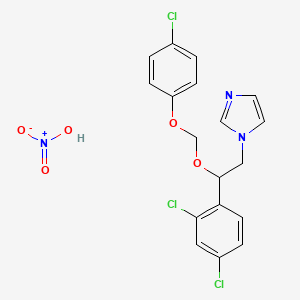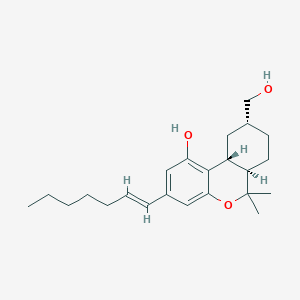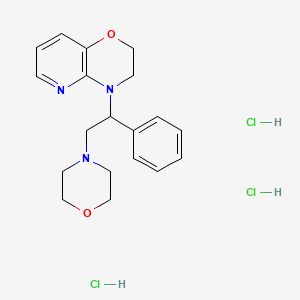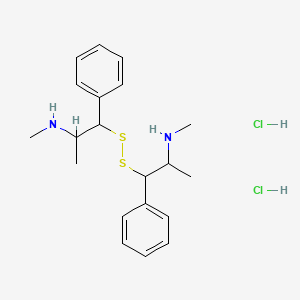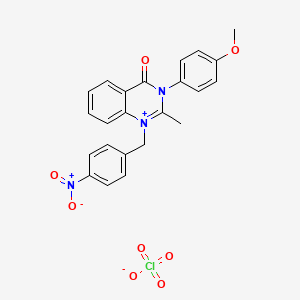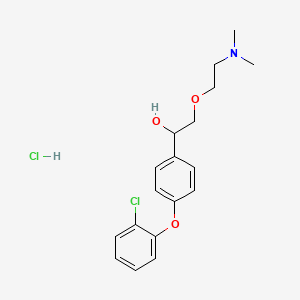
4-(2-Chlorophenoxy)-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chlorophenoxy)-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a dimethylaminoethoxy group, and a benzenemethanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenoxy)-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process begins with the chlorination of phenol to produce 2-chlorophenol. This intermediate is then reacted with benzyl chloride in the presence of a base to form 2-chlorophenoxybenzyl chloride. The next step involves the reaction of this intermediate with 2-(dimethylamino)ethanol under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
化学反应分析
Types of Reactions
4-(2-Chlorophenoxy)-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halogens or other groups can be introduced using reagents like sodium iodide or silver nitrate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone or silver nitrate in ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens or other functional groups at the benzylic position.
科学研究应用
4-(2-Chlorophenoxy)-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-(2-Chlorophenoxy)-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 4-Chloro-2-(2-chlorophenoxy)acetamido benzoic acid (CBA)
- 4-Chloro-2-(1-naphthyloxyacetamido) benzoic acid (NBA)
- 4-Chloro-2-(2-(4-chloro-2-methylphenoxy)propanamido) benzoic acid (LBA)
Uniqueness
4-(2-Chlorophenoxy)-alpha-((2-(dimethylamino)ethoxy)methyl)benzenemethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
131961-76-7 |
|---|---|
分子式 |
C18H23Cl2NO3 |
分子量 |
372.3 g/mol |
IUPAC 名称 |
1-[4-(2-chlorophenoxy)phenyl]-2-[2-(dimethylamino)ethoxy]ethanol;hydrochloride |
InChI |
InChI=1S/C18H22ClNO3.ClH/c1-20(2)11-12-22-13-17(21)14-7-9-15(10-8-14)23-18-6-4-3-5-16(18)19;/h3-10,17,21H,11-13H2,1-2H3;1H |
InChI 键 |
CFPBNBNDMRHGFD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCOCC(C1=CC=C(C=C1)OC2=CC=CC=C2Cl)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Methoxy-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-B]quinazolin-9(1H)-one](/img/structure/B12754423.png)
